molecular formula C16H12O3 B1587257 4-Benzoylphenyl acrylate CAS No. 22535-49-5

4-Benzoylphenyl acrylate

Cat. No.: B1587257
CAS No.: 22535-49-5
M. Wt: 252.26 g/mol
InChI Key: LTYBJDPMCPTGEE-UHFFFAOYSA-N
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Description

4-Benzoylphenyl acrylate is an organic compound with the molecular formula C₁₆H₁₂O₃. It is also known by other names such as 4-(Acryloyloxy)benzophenone and 4-Acryloyloxybenzophenone . This compound is a derivative of benzophenone and is characterized by the presence of both benzoyl and acrylate functional groups. It is commonly used as a photoinitiator in UV-curable coatings and adhesives .

Biochemical Analysis

Biochemical Properties

It is known that it can be used in photo-affinity labeling (PAL) in chemical proteomics, a powerful strategy to study protein-protein interactions . Upon photoirradiation, photocrosslinkers like 4-Benzoylphenyl acrylate generate highly reactive species that react with adjacent molecules, resulting in a direct covalent modification .

Cellular Effects

It is known that it can be used to create stimuli-responsive coatings with antifogging and oil-repellent performances . These coatings show excellent anti-fogging ability with ∼90% light transmission, in a wide temperature range from −20 °C to 85 °C .

Molecular Mechanism

It is known that it can be used in the synthesis of terpolymers, poly(AA-co-TFOA-co-BPA), through a UV-assisted cross-linking method . The resultant coating displays solvent sensitive stimuli-responsive wettability, driven by the encountered liquids with different surface tensions .

Temporal Effects in Laboratory Settings

It is known that it can be used in the synthesis of terpolymers, poly(AA-co-TFOA-co-BPA), through a UV-assisted cross-linking method .

Dosage Effects in Animal Models

It is known that nanoparticles, which can be made from materials like this compound, can have various effects on the reproductive system in animal models .

Metabolic Pathways

It is known that it can be used in the synthesis of terpolymers, poly(AA-co-TFOA-co-BPA), through a UV-assisted cross-linking method .

Transport and Distribution

It is known that it can be used in the synthesis of terpolymers, poly(AA-co-TFOA-co-BPA), through a UV-assisted cross-linking method .

Subcellular Localization

It is known that it can be used in the synthesis of terpolymers, poly(AA-co-TFOA-co-BPA), through a UV-assisted cross-linking method .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzoylphenyl acrylate can be synthesized through the esterification of 4-hydroxybenzophenone with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Benzoylphenyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Polymerization: Initiated by free radicals or UV light in the presence of a photoinitiator.

    Substitution Reactions: Typically involve reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.

    Hydrolysis: Requires acidic or basic aqueous solutions and elevated temperatures to accelerate the reaction.

Major Products Formed

Scientific Research Applications

4-Benzoylphenyl acrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality as both a benzoyl and acrylate compound. This dual functionality allows it to act as an effective photoinitiator and participate in various chemical reactions, making it highly versatile in applications ranging from polymer chemistry to biomedical research .

Properties

IUPAC Name

(4-benzoylphenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-2-15(17)19-14-10-8-13(9-11-14)16(18)12-6-4-3-5-7-12/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYBJDPMCPTGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066808
Record name 2-Propenoic acid, 4-benzoylphenyl ester
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Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22535-49-5
Record name 4-(Acryloyloxy)benzophenone
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Record name 2-Propenoic acid, 4-benzoylphenyl ester
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Record name 2-Propenoic acid, 4-benzoylphenyl ester
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Record name 2-Propenoic acid, 4-benzoylphenyl ester
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Record name 2-Propenoic acid, 4-benzoylphenyl ester
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Synthesis routes and methods I

Procedure details

A three-neck round-bottom flask fitted with an addition funnel, thermometer and a mechanical stirrer was charged with 100 ml of water, 40 g (0.20M) of p-hydroxybenzophenone and 8.8 g of sodium hydroxide. The flask was cooled in an ice bath to 8°-10° C., then 20 g (0.22) of acryloyl chloride were added dropwise while holding the temperature at 8°-10° C. When the addition was complete, the reaction mixture was stirred for an additional half hour. Then 150 ml of diethyl ether was added to dissolve the product of the reaction. The ether layer was separated from the water layer and washed twice with 3% sodium hydroxide and twice with water. The solution was dried over magnesium sulfate, filtered and stripped. An amount of 43.0 g of an oily product was obtained and purified by recrystallization from absolute ethanol, from which an amount of about 34.7 g of white crystalline product was isolated.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.3 g (16.25 mmoli) of NaOH 50% water solution, were added to a solution of 3 g (15.21 mmol) of 4-hydroxybenzophenone in 20 cc of methyl ethyl ketone. After 30 minutes under stirring, a solution of 1.59 g (15.21 mmol) of methacryloyl chloride in 5 mL of methyl ethyl ketone were added dropwise. After the addition the reaction mixture was stirred for 1 hour, filtered and the solvent was evaporated. The oil residue was purified by flash chromatography on silica gel (eluent CH2Cl2) to obtain 2.74 g of a colourless liquid.
Name
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A 100 g quantity of 4-hydroxybenzophenone was added to 500 ml of water containing 22.0 g of sodium hydroxide. The solution was stirred until all of the benzophenone had dissolved. After the solution had cooled to 5°-10° C., there was added 45.5 g of acrylyl chloride over a period of 30 minutes, to yield a white solid which was recovered by filtration after the solution had been stirred for 2 hours at 5°-10° C. and an additional hour at room temperature. The white solid was recrystallized from ethanol and found to have m.p. 44°-46° C. Infrared and NMR spectra confirmed the structure of 4-acryloxybenzophenone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
45.5 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What unique mechanical properties does poly(4-benzoylphenyl acrylate) (PBA) exhibit, and how do these properties relate to its molecular structure?

A1: PBA exhibits a prominent glass transition, referred to as the α relaxation, along with secondary relaxations (β and γ) observable at lower temperatures. [] These relaxations are also observed in its mechanical spectrum. This behavior suggests PBA possesses a degree of flexibility and can undergo molecular rearrangements in response to temperature changes. The presence of the bulky benzoylphenyl group as a side chain in the polymer structure likely contributes to these relaxations by hindering chain packing and allowing for segmental motions. []

Q2: How can the incorporation of this compound within a hydrogel matrix affect its actuation properties?

A2: When this compound is copolymerized with isopropylacrylamide and combined with Fe3O4 nanoparticles, it forms an active layer within a bilayer hydrogel actuator. [] This specific composition contributes to the hydrogel's enhanced mechanical strength and rapid response to various stimuli, including temperature, near-infrared light, and electrical signals. [] The this compound, along with isopropylacrylamide, likely plays a role in the hydrogel's responsiveness to these stimuli, while the Fe3O4 nanoparticles contribute to its magnetic actuation properties. [] This highlights the potential of this compound-containing hydrogels for applications requiring rapid and remotely controlled actuation.

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